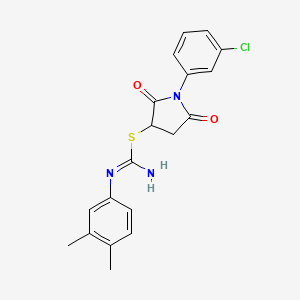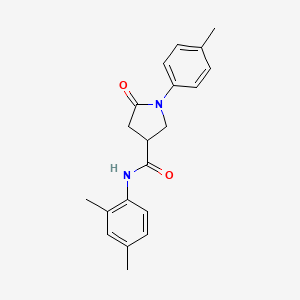
1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl N'-(3,4-dimethylphenyl)carbamimidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-{[1-(3-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N’-(3,4-DIMETHYLPHENYL)METHANIMIDAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dioxopyrrolidinyl moiety, and a dimethylphenyl methanimidamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-{[1-(3-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N’-(3,4-DIMETHYLPHENYL)METHANIMIDAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the 3-chlorophenyl-2,5-dioxopyrrolidinyl intermediate, which is then reacted with a thiol compound to introduce the sulfanyl group. The final step involves the condensation of this intermediate with 3,4-dimethylphenyl methanimidamide under specific reaction conditions, such as controlled temperature and pH, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-{[1-(3-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N’-(3,4-DIMETHYLPHENYL)METHANIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the conversion of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents.
Substitution: Amines, thiols; reactions often require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(E)-1-{[1-(3-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N’-(3,4-DIMETHYLPHENYL)METHANIMIDAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
Mecanismo De Acción
The mechanism of action of (E)-1-{[1-(3-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N’-(3,4-DIMETHYLPHENYL)METHANIMIDAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid: Compounds similar to heparin, found in marine organisms and used for their anticoagulant properties.
Uniqueness
(E)-1-{[1-(3-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N’-(3,4-DIMETHYLPHENYL)METHANIMIDAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
This detailed article provides a comprehensive overview of (E)-1-{[1-(3-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N’-(3,4-DIMETHYLPHENYL)METHANIMIDAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C19H18ClN3O2S |
|---|---|
Peso molecular |
387.9 g/mol |
Nombre IUPAC |
[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-(3,4-dimethylphenyl)carbamimidothioate |
InChI |
InChI=1S/C19H18ClN3O2S/c1-11-6-7-14(8-12(11)2)22-19(21)26-16-10-17(24)23(18(16)25)15-5-3-4-13(20)9-15/h3-9,16H,10H2,1-2H3,(H2,21,22) |
Clave InChI |
MZWJWQZAXGVCMD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N=C(N)SC2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)-2-methylpropanamide](/img/structure/B11559846.png)
![N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-4-propoxybenzohydrazide](/img/structure/B11559851.png)

![2-(4-chlorophenoxy)-2-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B11559858.png)
![methyl 4-[(E)-(2-{[(2-methylbenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11559865.png)
![17-(4-ethoxyphenyl)-1-{(E)-[(naphthalen-1-ylmethyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11559868.png)
![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11559872.png)
![4-[(E)-({4-[(Z)-phenyldiazenyl]phenyl}imino)methyl]phenyl benzoate](/img/structure/B11559883.png)
![2-(3,4-dimethylphenoxy)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11559892.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide](/img/structure/B11559900.png)
![N'-[(E)-{4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl}methylidene]-2-(naphthalen-1-YL)acetohydrazide](/img/structure/B11559907.png)
![N-(5-chloro-2-methylphenyl)-2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11559909.png)
![2-{(2E)-2-[4-(benzyloxy)-3-ethoxybenzylidene]hydrazinyl}-N-(4-chloro-2-methylphenyl)-2-oxoacetamide](/img/structure/B11559913.png)
![4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11559916.png)
